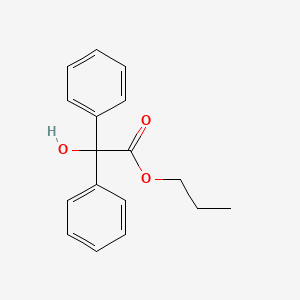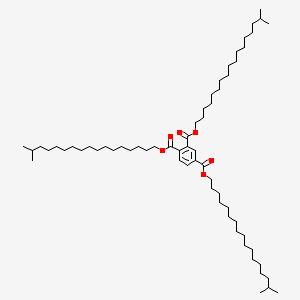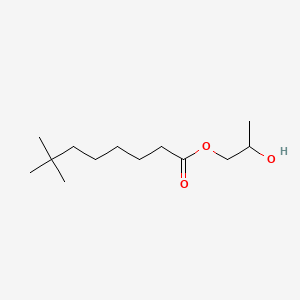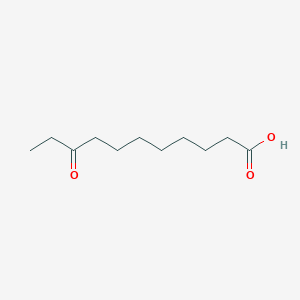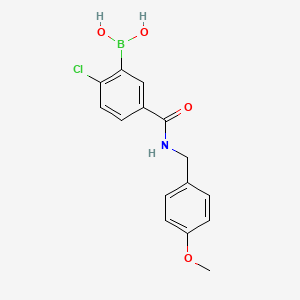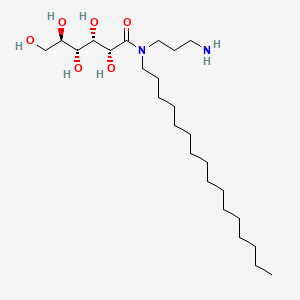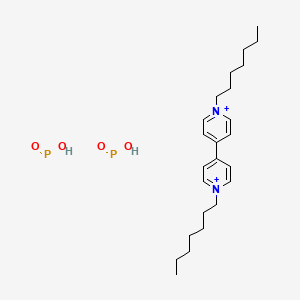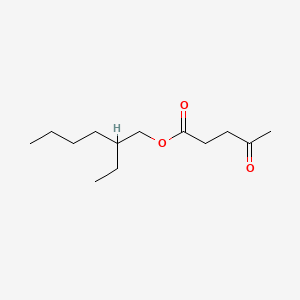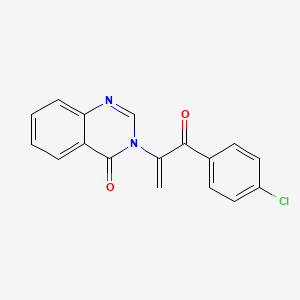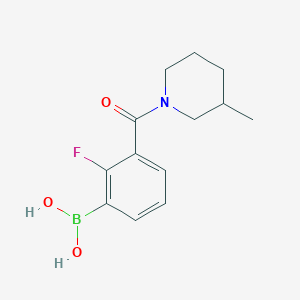
2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid is an organoboron compound that has garnered attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid typically involves the reaction of 2-fluorobenzoic acid with 3-methylpiperidine and subsequent borylation. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include continuous flow reactors and automated synthesis platforms .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid primarily undergoes Suzuki–Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide .
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrate .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid
- 2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid
Uniqueness
2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C13H17BFNO3 |
|---|---|
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
[2-fluoro-3-(3-methylpiperidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BFNO3/c1-9-4-3-7-16(8-9)13(17)10-5-2-6-11(12(10)15)14(18)19/h2,5-6,9,18-19H,3-4,7-8H2,1H3 |
Clave InChI |
GEVKMKYDCVLEAB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)C(=O)N2CCCC(C2)C)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



